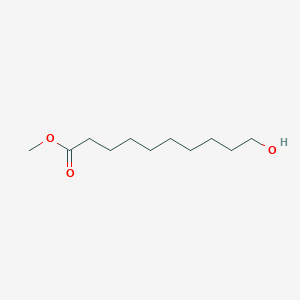

Methyl 10-hydroxydecanoate

概要

説明

Methyl 10-hydroxydecanoate: is an organic compound with the molecular formula C₁₁H₂₂O₃ . It is a methyl ester derivative of 10-hydroxydecanoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals. It appears as a colorless to slightly yellow liquid and is soluble in common organic solvents such as ethanol, chloroform, and acetone .

準備方法

Synthetic Routes and Reaction Conditions: Methyl 10-hydroxydecanoate is typically synthesized through the esterification of 10-hydroxydecanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the mixture under reflux to drive the esterification to completion .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar esterification process but is optimized for larger volumes. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

化学反応の分析

Types of Reactions:

Oxidation: Methyl 10-hydroxydecanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Thionyl chloride in the presence of a base such as pyridine

Major Products Formed:

Oxidation: 10-oxodecanoic acid or decanoic acid.

Reduction: 10-hydroxydecanoic acid.

Substitution: 10-chlorodecanoic acid methyl ester

科学的研究の応用

Chemistry

In organic synthesis, methyl 10-hydroxydecanoate serves as an intermediate for producing various fatty acids and esters. Its reactivity allows for transformations through oxidation, reduction, and substitution reactions .

Table 1: Chemical Transformations of this compound

| Reaction Type | Product Formed | Description |

|---|---|---|

| Oxidation | 10-Oxodecanoic Acid | Formation of a ketone |

| Reduction | 10-Hydroxydecanoic Acid | Alcohol formation |

| Substitution | 10-Chlorodecanoic Acid Methyl Ester | Introduction of halogen |

Biology

Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties. Its influence on fatty acid metabolism suggests potential applications in metabolic engineering . Studies have demonstrated its role in biotransformation processes, particularly in microbial fermentation, where it can be utilized as a substrate for producing valuable biochemicals .

Case Study: Biotransformation in Microbial Processes

A study highlighted the conversion of fatty acid methyl esters into sebacic acid through microbial pathways, showcasing the compound's relevance in biotechnology .

Medical Applications

This compound is under investigation for its potential use in drug delivery systems and as a precursor for bioactive molecules. Its ability to interact with cellular components may enhance drug efficacy by improving membrane permeability .

Table 2: Potential Medical Applications

| Application Type | Description |

|---|---|

| Drug Delivery Systems | Enhances bioavailability of therapeutic agents |

| Precursor for Bioactive Molecules | Used to synthesize compounds with medicinal properties |

Industrial Applications

In the industrial sector, this compound finds uses in the production of polymers, lubricants, and surfactants. Its unique hydrophobic and hydrophilic properties make it suitable for diverse applications ranging from biopolymers to pharmaceuticals .

Case Study: Polymer Production

Research on poly(lactic acid-co-10-hydroxy decanoate) copolymers demonstrated high thermal stability and ductility, indicating potential for use in biodegradable materials .

作用機序

The mechanism of action of methyl 10-hydroxydecanoate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation through various pathways such as oxidation, reduction, and substitution. In biological systems, its effects are mediated through interactions with cellular components, potentially affecting membrane integrity and enzyme activity. The exact molecular targets and pathways involved are subject to ongoing research .

類似化合物との比較

Methyl 10-chlorodecanoate: Similar in structure but with a chlorine atom replacing the hydroxyl group.

Methyl 10-oxodecanoate: Similar but with a ketone group instead of a hydroxyl group.

Methyl 10-bromodecanoate: Similar but with a bromine atom replacing the hydroxyl group

Uniqueness: Methyl 10-hydroxydecanoate is unique due to the presence of the hydroxyl group, which imparts specific reactivity and properties. This hydroxyl group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .

生物活性

Methyl 10-hydroxydecanoate (CAS Number: 2640-94-0) is an organic compound known for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is a methyl ester derivative of 10-hydroxydecanoic acid with the molecular formula . It appears as a colorless to slightly yellow liquid and is soluble in common organic solvents such as ethanol and chloroform .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 202.29 g/mol |

| Melting Point | 20-25 °C |

| Boiling Point | 260-265 °C |

| Density | 0.962 g/mL at 25 °C |

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects. Research indicates that it exhibits activity against various bacterial strains, making it a candidate for the development of new antimicrobial agents. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory activity. It is believed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it enhances the permeability of intestinal epithelial cells, allowing larger molecules to be absorbed more effectively. This property could have implications for drug delivery systems and nutrient absorption in clinical settings .

Case Studies

- Study on Antimicrobial Activity : A study conducted on various bacterial strains revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. This suggests its potential use as a natural preservative in food products.

- Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with this compound resulted in a significant reduction in inflammatory markers, including TNF-alpha and IL-6 levels, indicating its potential utility in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

This compound can be compared with related compounds to highlight its unique properties:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Methyl 10-chlorodecanoate | Chlorinated derivative | Antimicrobial but less effective |

| Methyl 10-oxodecanoate | Ketone derivative | Limited biological activity |

| Methyl 10-bromodecanoate | Brominated derivative | Similar antimicrobial properties |

The presence of the hydroxyl group in this compound enhances its reactivity and biological activity compared to its chlorinated or brominated counterparts.

特性

IUPAC Name |

methyl 10-hydroxydecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJQGHRDVMDLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334294 | |

| Record name | Methyl 10-hydroxydecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2640-94-0 | |

| Record name | Methyl 10-hydroxydecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the exact mechanism of action isn't fully detailed in the study [], the research demonstrates that 10-OHC10CH3 likely enhances the permeability of intestinal epithelial cells. This allows larger molecules, which normally struggle to pass through, to be absorbed more easily. The study shows 10-OHC10CH3 significantly increased the permeability of fluorescent dextrans of various sizes (4 kDa, 10 kDa, and 40 kDa) across Caco-2 monolayers, a model for intestinal absorption []. Further research is needed to elucidate the specific interactions between 10-OHC10CH3 and the cell membrane components responsible for this enhanced permeability.

A: The study found that blending 10-OHC10CH3 with polyethylene glycols (PEGs) of varying molecular weights (200-1000 Da) further improved its ability to enhance the transport of molecules across the intestinal barrier []. Notably, the enhancement effect was greater with increasing PEG molecular weight, with PEG 1000 showing the most significant improvement. This suggests that the formation of liquid dispersions with specific PEGs can optimize the presentation and interaction of 10-OHC10CH3 with the intestinal lining, leading to superior permeation enhancement.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。